N-[(E)-(4-bromo-3-nitrophenyl)methylidene]biphenyl-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{N}-[(1{E})-(4-BROMO-3-NITROPHENYL)METHYLENE]BIPHENYL-4-AMINE is an organic compound that belongs to the class of imines It is characterized by the presence of a bromo and nitro substituent on the phenyl ring, which is conjugated with a biphenyl-4-amine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {N}-[(1{E})-(4-BROMO-3-NITROPHENYL)METHYLENE]BIPHENYL-4-AMINE typically involves the condensation of 4-bromo-3-nitrobenzaldehyde with biphenyl-4-amine. The reaction is usually carried out in the presence of an acid catalyst, such as glacial acetic acid, under reflux conditions. The reaction proceeds via the formation of an imine intermediate, which is then isolated and purified .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the reaction. Additionally, the purification process may involve advanced techniques such as column chromatography and recrystallization to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
{N}-[(1{E})-(4-BROMO-3-NITROPHENYL)METHYLENE]BIPHENYL-4-AMINE undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The imine group can be reduced to an amine using reducing agents like sodium borohydride.
Substitution: The bromo substituent can undergo nucleophilic substitution reactions with various nucleophiles, such as amines and thiols.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Sodium borohydride, ethanol.
Substitution: Nucleophiles (amines, thiols), solvents (DMF, DMSO).
Major Products Formed
Reduction of Nitro Group: 4-amino-3-nitrophenyl derivative.
Reduction of Imine Group: Biphenyl-4-amine derivative.
Substitution of Bromo Group: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
{N}-[(1{E})-(4-BROMO-3-NITROPHENYL)METHYLENE]BIPHENYL-4-AMINE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.
Industry: Utilized in the development of advanced materials, such as polymers and dyes.
Mechanism of Action
The mechanism of action of {N}-[(1{E})-(4-BROMO-3-NITROPHENYL)METHYLENE]BIPHENYL-4-AMINE involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. Additionally, the imine group can form covalent bonds with nucleophilic sites in proteins, affecting their function .
Comparison with Similar Compounds
Similar Compounds
{N}-[(1{E})-(4-BROMO-3-NITROPHENYL)METHYLENE]ANILINE: Similar structure but lacks the biphenyl moiety.
{N}-[(1{E})-(4-CHLORO-3-NITROPHENYL)METHYLENE]BIPHENYL-4-AMINE: Similar structure but with a chloro substituent instead of bromo.
Uniqueness
{N}-[(1{E})-(4-BROMO-3-NITROPHENYL)METHYLENE]BIPHENYL-4-AMINE is unique due to the presence of both bromo and nitro substituents, which confer distinct chemical reactivity and biological activity. The biphenyl moiety also enhances its potential for interactions with biological targets and its utility in materials science .
Properties
Molecular Formula |
C19H13BrN2O2 |
---|---|
Molecular Weight |
381.2 g/mol |
IUPAC Name |
1-(4-bromo-3-nitrophenyl)-N-(4-phenylphenyl)methanimine |
InChI |
InChI=1S/C19H13BrN2O2/c20-18-11-6-14(12-19(18)22(23)24)13-21-17-9-7-16(8-10-17)15-4-2-1-3-5-15/h1-13H |
InChI Key |
RQOKBLXWVZQKNU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)N=CC3=CC(=C(C=C3)Br)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.